![molecular formula C17H18Cl3N3O2 B2726321 5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 338981-08-1](/img/structure/B2726321.png)
5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C17H18Cl3N3O2 and its molecular weight is 402.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines
- Researchers have explored the antimicrobial activities of new chemical compounds, including pyrimidinones and triazinones, derived from pyridinecarboxamide precursors. These compounds were tested in vitro for their antimicrobial properties, indicating their potential applications in developing new antimicrobial agents (Abdel-rahman, Bakhite, Al-Taifi, 2002).
Chemical Functionalities Optimization for Receptor Modulation
Optimization of Chemical Functionalities of Indole-2-carboxamides for CB1 Receptor
- The study on indole-2-carboxamides, including variations with dimethylaminoethyl groups, highlights their use as allosteric modulators for the cannabinoid type 1 receptor (CB1). This research underscores the critical structural requirements for allosteric modulation, impacting the development of therapeutic agents targeting the CB1 receptor (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, Lu, 2014).
Development of Anti-Inflammatory and Analgesic Agents
Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines
- This study involves the synthesis of compounds with potential anti-inflammatory and analgesic activities. By exploring different chemical structures, including pyridinecarboxamide derivatives, researchers aim to identify new therapeutic options for treating inflammation and pain (Abu‐Hashem, Al-Hussain, Zaki, 2020).
Antimicrobial Activities of Thio-Substituted Ethyl Nicotinate and Related Compounds
Pyridine-2(1H)-thione in Heterocyclic Synthesis
- The synthesis of thio-substituted ethyl nicotinate derivatives and their subsequent evaluation for antimicrobial activities showcases the potential of these compounds in addressing various microbial threats. Such studies contribute to the broader field of antimicrobial research, highlighting the versatility of pyridinecarboxamide frameworks (Gad-Elkareem, Abdel-fattah, Elneairy, 2011).
properties
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl3N3O2/c1-22(2)6-5-21-16(24)13-8-12(18)10-23(17(13)25)9-11-3-4-14(19)15(20)7-11/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHWTCBHCKVMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

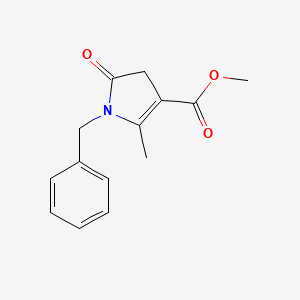
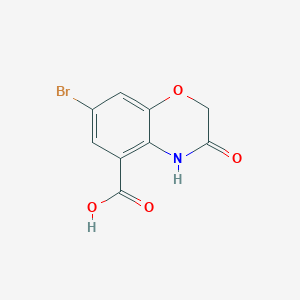
![N-(4-morpholinophenyl)-N-[(E)-(4-propoxyphenyl)methylidene]amine](/img/structure/B2726241.png)
![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2726242.png)
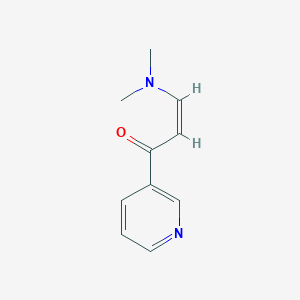
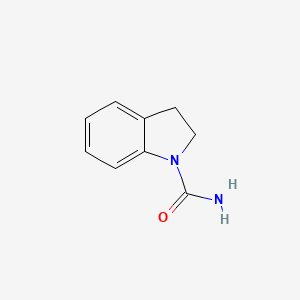
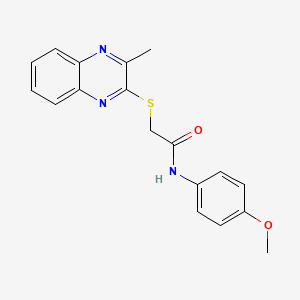

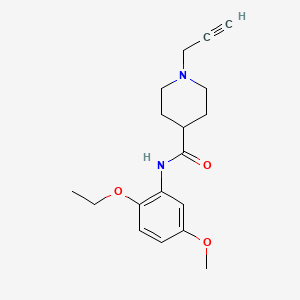

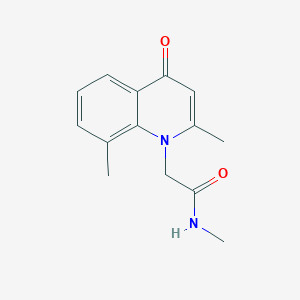

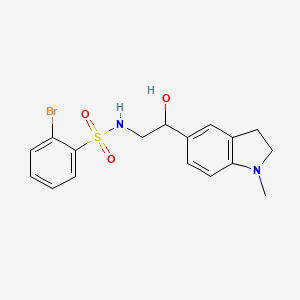
![(E)-3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726261.png)